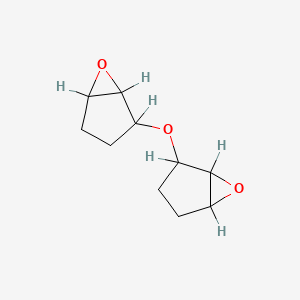
Bis(2,3-epoxycyclopentyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-epoxycyclopentyl)ether is a member of oxanes.
Wissenschaftliche Forschungsanwendungen
Epoxy Resins
Applications in Coatings and Adhesives
The primary application of bis(2,3-epoxycyclopentyl) ether is in the formulation of epoxy resins. These resins are employed for protective coatings due to their durability and resistance to harsh chemicals. They are particularly effective in environments exposed to acids and bases, providing long-lasting protection against corrosion .
Curing Mechanisms
The curing process of this compound can be initiated using various catalysts, including potassium hydroxide and sulfuric acid. The resulting materials are noted for their hardness and toughness, with Barcol hardness values indicating significant mechanical strength .
Electrical Insulation
This compound is also utilized in electrical insulation systems. Its unique properties allow it to be used as a resin component in insulating materials that require high thermal stability and low weight loss over time. The compound's slower curing rate compared to other epoxy resins facilitates easier application and processing during manufacturing .
Composite Materials
In the field of composite materials, this compound serves as a modifier to enhance the mechanical properties of the final product. Studies have shown that incorporating this compound into composite formulations improves toughness and resistance to thermal degradation .
Case Study 1: Protective Coating Applications
A study highlighted the performance of this compound-based coatings under various environmental conditions. The coatings demonstrated exceptional adhesion to steel substrates and maintained integrity when exposed to acidic environments over extended periods. This study underscores the compound's suitability for industrial applications requiring robust protective measures .
Case Study 2: Electrical Insulation Performance
Research on electrical insulation systems incorporating this compound indicated improved dielectric properties compared to traditional epoxy formulations. The study revealed that adjusting the stoichiometric ratios of the components led to enhanced thermal aging resistance while maintaining mechanical strength .
Health and Safety Considerations
While this compound has beneficial applications, it is essential to consider potential health risks associated with exposure. Studies have indicated mutagenic effects in bacterial assays and sister chromatid exchanges in human cells . Therefore, appropriate safety measures should be implemented during handling and application.
Eigenschaften
CAS-Nummer |
2386-90-5 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2 |
InChI-Schlüssel |
ADAHGVUHKDNLEB-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Kanonische SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Key on ui other cas no. |
2386-90-5 |
Synonyme |
bis(2,3-epoxycyclopentyl)ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















